molecular formula C14H18N2O B2889384 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine CAS No. 298213-31-7

1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine

Cat. No.: B2889384
CAS No.: 298213-31-7
M. Wt: 230.311
InChI Key: QMKJMCYBXWJHIO-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine (CAS 298213-31-7) is a high-purity chemical compound offered for scientific research and development. This complex heterocyclic scaffold integrates oxygen and nitrogen heteroatoms into its structure, balancing aromatic stability with partial saturation provided by the tetrahydro modification. This structure, featuring strategic methyl substitutions and an amine functional group, makes it a versatile intermediate for probing structure-activity relationships and for further chemical functionalization . The compound belongs to the benzofuro[3,2-c]pyridine class, which has been identified in patent literature as a scaffold of interest for its potential as a modulator of biological targets such as the serotonin sub-type 6 (5-HT6) receptor . Research into such modulators explores applications in areas like the treatment of obesity, metabolic syndrome, and cognitive disorders . In laboratory settings, this amine serves as a valuable building block for the synthesis of more complex molecules in chemistry, and its unique structural features are investigated for potential biological activity in fields like medicinal chemistry . The compound is accompanied by its succinate salt form (CAS 1228070-78-7) for additional formulation options . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13/h4-6,8-9H,7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKJMCYBXWJHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Lithiation and Zincation

The benzofuropyridine core can be constructed via a one-pot procedure involving directed ortho-lithiation of fluoropyridines. For example, 2-fluoropyridine undergoes superbasic metalation using nBuLi/KO* t*Bu, followed by zincation to generate a reactive intermediate. This intermediate participates in a Negishi cross-coupling with 2-bromophenyl acetate, forming a biaryl structure. Intramolecular nucleophilic aromatic substitution (SₙAr) then cyclizes the system into the benzofuro[3,2-c]pyridine scaffold. Key considerations include:

  • Protecting group selection : Acetyl protection of phenolic oxygen prevents undesired proton transfer during cross-coupling, achieving yields up to 96%.
  • Catalyst optimization : Palladium XPhos G3 precatalyst (2 mol%) with additional XPhos ligand ensures efficient coupling.

Methyl Group Introduction

Selective methylation at positions 1, 2, and 4 is achieved through:

  • Alkylation of intermediates : Quaternization of nitrogen atoms in the tetrahydropyridine ring using methyl iodide under basic conditions.
  • Grignard reagent addition : Methylmagnesium bromide reacts with ketone intermediates derived from oxidation of secondary alcohols in the fused ring.

Cyclization Approaches

Acid-Catalyzed Ring Closure

Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid generates triazolo[1,5-a]pyrimidine intermediates. While this method primarily targets triazolo-pyrimidines, analogous conditions using aminobenzofuran precursors could yield the tetrahydrobenzofuropyridine backbone.

Sodium Ethoxide-Mediated Cyclization

Refluxing substituted benzopyrones with sodium ethoxide induces cyclization into angular furobenzopyrones. Adapting this method, 8-amino-substituted precursors undergo ring closure under basic conditions, as evidenced by the disappearance of OCH₂CO and H-8 aromatic proton signals in ¹H NMR.

Reductive Amination for Amine Functionalization

Imine Formation and Reduction

The C-8 amine group is introduced via reductive amination:

  • Ketone intermediate preparation : Oxidation of a secondary alcohol at position 8 yields a ketone.
  • Imine formation : Reaction with ammonium acetate generates a Schiff base.
  • Reduction : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts reduces the imine to the primary amine.

Optimization notes :

  • Solvent selection : Tetrahydrofuran (THF) or ethanol balances reactivity and solubility.
  • Catalyst choice : Sodium cyanoborohydride (NaBH₃CN) enables selective reduction in the presence of acid-sensitive groups.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Disappearance of singlet peaks at δ 8.22–8.34 ppm confirms cyclization. Methyl groups at δ 1.2–1.5 ppm integrate for three protons each, verifying trimethyl substitution.
  • Mass spectrometry : Molecular ion peak at m/z 230.31 (C₁₄H₁₈N₂O⁺) aligns with the theoretical molecular weight.

Chromatographic Purity Assessment

Silica gel chromatography (petroleum ether/EtOAc gradient) isolates the target compound with >95% purity. High-performance liquid chromatography (HPLC) retention times correlate with synthetic intermediates, ensuring stepwise fidelity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Metalation/Cross-Coupling 96 High efficiency, one-pot scalability Requires air-sensitive reagents
Acid-Catalyzed Cyclization 60–75 Mild conditions, low cost Limited substrate scope
Reductive Amination 70–85 Selective amine introduction Multi-step optimization required

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation units recover THF and EtOAc, reducing waste and costs.

Catalytic Recycling

Palladium catalysts are recovered via filtration and reused, maintaining activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated amine derivative.

Scientific Research Applications

1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound's benzofuro-pyridine core distinguishes it from triazolo-pyridines/pyrazines and imidazo-pyridines, which exhibit different electronic and steric properties.

Key Observations :

  • The target compound’s commercial availability contrasts with the multi-step syntheses required for analogs like and , which employ specialized reagents (e.g., palladium catalysts) .
  • Microwave-assisted synthesis in highlights modern efficiency compared to traditional reflux methods used in .

Physicochemical and Spectroscopic Properties

NMR Spectral Shifts

  • Target Compound : Aromatic protons at δ 7.27 (d, J = 8.7 Hz), 6.92 (d, J = 2.2 Hz), and 6.78 (dd, J = 8.7, 2.3 Hz) indicate a trisubstituted benzene ring. Methyl groups resonate at δ 3.08 (s), 1.79 (d), and 1.39 (d).
  • 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine : Lacks detailed NMR data but likely exhibits upfield shifts for the triazole ring protons (δ 8.0–9.0 ppm typical for triazoles).
  • Imidazo[1,2-a]pyridines : Show distinct ¹H NMR signals for imidazole protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).

Mass Spectrometry

  • The target compound’s HR-MS matches its theoretical mass (231.1492) , whereas triazolo-pyridines (e.g., ) exhibit higher masses due to bulky substituents.

Biological Activity

1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine (CAS No. 298213-31-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings and case studies.

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 230.31 g/mol
  • LogP : 3.1249
  • Polar Surface Area (TPSA) : 42.4 Ų

These properties suggest a moderate lipophilicity which may influence its bioavailability and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds within the benzofuro[3,2-c]pyridine class exhibit significant pharmacological effects, particularly in relation to the central nervous system. The compound shows a high affinity for the alpha-2 adrenoceptor, suggesting potential applications in treating conditions such as depression and anxiety disorders.

Key Findings:

  • Alpha-2 Adrenoceptor Affinity : The compound demonstrates a strong affinity for alpha-2 adrenoceptors while maintaining selectivity against alpha-1 receptors. This selectivity is crucial for minimizing side effects associated with non-selective adrenergic agents .
  • Antidepressant Potential : In vivo studies have indicated that this compound may exhibit antidepressant-like effects. Its activity is linked to the modulation of neurotransmitter systems involved in mood regulation .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially making it a candidate for further research in neurodegenerative diseases .

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

Study 1: In Vivo Efficacy

In a controlled study involving rodent models:

  • Objective : To assess the antidepressant efficacy.
  • Methodology : Animals were administered varying doses of the compound.
  • Results : Significant reductions in depressive-like behaviors were observed at higher doses (10 mg/kg), correlating with increased levels of norepinephrine and serotonin in the brain .

Study 2: Toxicological Assessment

A toxicological evaluation was performed to determine safety profiles:

  • Objective : To establish a no-observed-adverse-effect level (NOAEL).
  • Methodology : Rats received chronic exposure to the compound.
  • Results : The NOAEL was determined to be 123 mg/m³ with no significant histopathological changes noted at lower exposure levels .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Alpha-2 Adrenoceptor AffinityHigh affinity and selectivity
Antidepressant-like ActivityReduced depressive behaviors
Neuroprotective PotentialProtective effects in neuronal models
Toxicological ProfileNOAEL established

Q & A

Q. How to integrate metabolomics data to understand off-target effects?

  • Methodological Answer : Perform untargeted metabolomics (LC-QTOF-MS) on treated cell lines. Use pathway enrichment analysis (MetaboAnalyst) to identify dysregulated pathways (e.g., cytochrome P450 interference ). Cross-reference with transcriptomic data to confirm mechanism.

Key Considerations for Data Interpretation

  • Contradictory Evidence : Discrepancies in bioactivity may arise from assay sensitivity (e.g., fluorogenic vs. radiometric kinase assays ). Always report assay conditions in detail.
  • Structural Analogues : Compare with CAS 31040-12-7 (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine ) to infer substituent effects on potency.
  • Methodological Rigor : Follow Gil’s framework for systematic research design, including hypothesis-driven experiments and negative controls.

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